2-nitro-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl furan-2-carboxylate
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Overview
Description
2-NITRO-4-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a nitro group, a pyridine ring, and a furan ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-NITRO-4-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the imino group through a condensation reaction with pyridine-4-carboxaldehyde. The final step involves the esterification of the furan-2-carboxylic acid with the intermediate product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors might be employed to scale up the production while maintaining consistency and efficiency.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Reduction of the nitro group: results in the formation of an amino derivative.
Substitution reactions: can yield halogenated derivatives, which can be further functionalized.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its potential biological activity.
Material Science: The compound’s unique structure may be useful in the design of new materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Industrial Applications: The compound may find use in the synthesis of other complex molecules or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-NITRO-4-[(E)-{[(PYRIDIN-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
- 2-NITRO-4-[(E)-{[(PYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE
- 2-NITRO-4-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE
Comparison:
- Structural Differences: The position of the pyridine ring can significantly affect the compound’s reactivity and biological activity.
- Reactivity: Compounds with different positions of the pyridine ring may undergo different types of chemical reactions or have varying reaction rates.
- Biological Activity: The biological activity can vary based on the position of the functional groups, affecting the compound’s interaction with biological targets.
Properties
Molecular Formula |
C18H12N4O6 |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
[2-nitro-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C18H12N4O6/c23-17(13-5-7-19-8-6-13)21-20-11-12-3-4-15(14(10-12)22(25)26)28-18(24)16-2-1-9-27-16/h1-11H,(H,21,23)/b20-11+ |
InChI Key |
VUXZGSZOGIYYDH-RGVLZGJSSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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